methyl 5-chloro-2-methoxy-4-({[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}amino)benzoate
Overview
Description
This compound is a biotransformed metabolite of Metoclopramide , which is a dopamine D2 receptor antagonist and antiemetic agent .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular formula of this compound is C11H12ClNO4 . The structure of this compound would be determined by the arrangement of these atoms and their bonds. Unfortunately, I don’t have the exact structure information for this specific compound.Chemical Reactions Analysis
The compound can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The specific reaction pathway (SN1 or SN2) can depend on the nature of the benzylic halide .Physical and Chemical Properties Analysis
The compound appears as a white to light beige fine crystalline powder . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.Mechanism of Action
Properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO5/c1-26(2,17-8-6-5-7-9-17)18-10-12-19(13-11-18)33-16-24(29)28-22-15-23(31-3)20(14-21(22)27)25(30)32-4/h5-15H,16H2,1-4H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELHPQCGAUKGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C(=C3)OC)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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